4-氯代吲哚啉-2-酮

描述

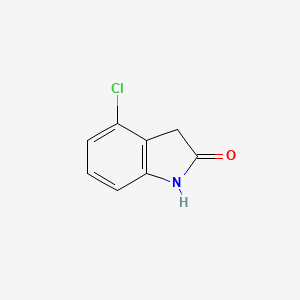

4-Chloroindolin-2-One is a chemical compound with the CAS Number: 20870-77-3 . It has a molecular weight of 167.59 . The compound is typically a light-yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of 4-Chloroindolin-2-One involves a reaction with titanium tetrachloride and zinc in tetrahydrofuran at 20℃ under an inert atmosphere . After the reaction, the mixture is quenched with 3% HCl and extracted with CHCl3 . The crude product is then purified by column chromatography to yield the pure product .

Molecular Structure Analysis

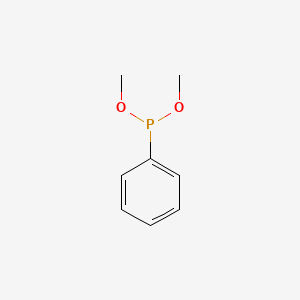

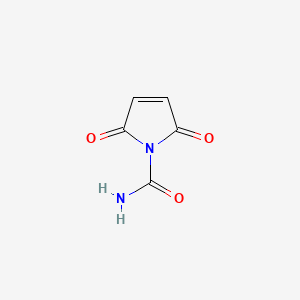

The IUPAC name for 4-Chloroindolin-2-One is 4-chloro-1,3-dihydro-2H-indol-2-one . The InChI code for this compound is 1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-4,10-11H .

Chemical Reactions Analysis

4-Chloroindolin-2-One can undergo highly selective C3 position controllable mono-Michael additions or di-Michael additions with 2,4-dien-1-ones . This method has been applied to a wide range of substrates and demonstrated excellent tolerance to a variety of substituents .

Physical And Chemical Properties Analysis

4-Chloroindolin-2-One is a light-yellow to brown powder or crystals . It has a molecular weight of 167.59 .

科学研究应用

Chemical Synthesis

4-Chloroindolin-2-One is used in the field of chemical synthesis . It’s a light-yellow to brown powder or crystals and is used in various chemical reactions.

Application

It’s used as a reagent in the synthesis of various chemical compounds .

Method of Application

The specific method of application would depend on the particular synthesis being carried out. As a reagent, it would be mixed with other chemicals under controlled conditions to produce the desired compound .

Results

The results would vary depending on the specific synthesis. In general, the use of 4-Chloroindolin-2-One as a reagent would result in the production of the target compound .

Biological Research

Indole derivatives, such as 4-Chloroindolin-2-One, have been found to possess various biological activities .

Application

Indole derivatives are known to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Method of Application

The specific method of application would depend on the particular biological activity being studied. Typically, these compounds would be tested in vitro or in vivo to determine their biological activity .

Results

The results would vary depending on the specific biological activity being studied. For example, one study found that a compound similar to 4-Chloroindolin-2-One showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Synthesis of Bis-Indolinone Derivatives

4-Chloroindolin-2-One can be used in the synthesis of bis-indolinone derivatives .

Application

Bis-indolinone derivatives have been found to possess cytotoxic activity . They are evaluated on 60 human cancer cell lines according to protocols available at the National Cancer Institute .

Method of Application

A series of new Knoevenagel adducts, bearing two indolinone systems, has been synthesized . The specific method of application would depend on the particular synthesis being carried out .

Results

Some derivatives proved to be potent antiproliferative agents, showing GI 50 values in the submicromolar range . Compound 5b emerged as the most active and was further studied in Jurkat cells in order to determine the effects on cell-cycle phases and the kind of cell death induced . Finally, oxidative stress and DNA damage induced by compound 5b were also analyzed .

Synthesis of Oxoindolin-2-One Derivatives

4-Chloroindolin-2-One can be used in the synthesis of oxoindolin-2-one derivatives .

Application

These derivatives were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) .

Method of Application

Three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized .

Antiviral Activity

Indole derivatives, such as 4-Chloroindolin-2-One, have been found to possess antiviral activity .

Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Method of Application

The specific method of application would depend on the particular biological activity being studied .

Results

One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

安全和危害

属性

IUPAC Name |

4-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSPDJAXCBZCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363201 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroindolin-2-One | |

CAS RN |

20870-77-3 | |

| Record name | 4-Chloroindolin-2-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)